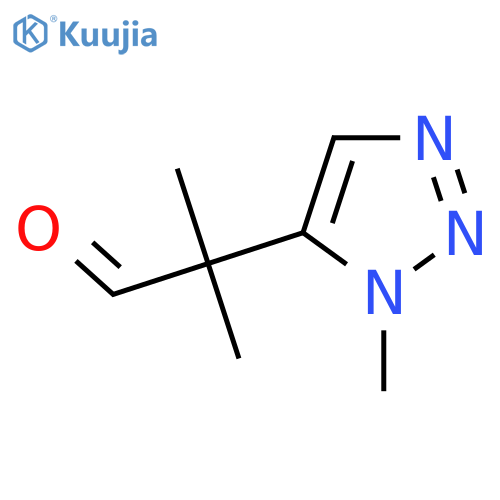Cas no 2228234-89-5 (2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal)

2228234-89-5 structure
商品名:2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal 化学的及び物理的性質
名前と識別子
-
- 2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal
- 2228234-89-5
- EN300-1747603
-
- インチ: 1S/C7H11N3O/c1-7(2,5-11)6-4-8-9-10(6)3/h4-5H,1-3H3
- InChIKey: BTNGYVNVFPLTGF-UHFFFAOYSA-N
- ほほえんだ: O=CC(C)(C)C1=CN=NN1C
計算された属性
- せいみつぶんしりょう: 153.090211983g/mol
- どういたいしつりょう: 153.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1747603-5.0g |
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal |
2228234-89-5 | 5g |
$4930.0 | 2023-06-03 | ||
| Enamine | EN300-1747603-10.0g |
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal |
2228234-89-5 | 10g |
$7312.0 | 2023-06-03 | ||
| Enamine | EN300-1747603-1.0g |
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal |
2228234-89-5 | 1g |
$1701.0 | 2023-06-03 | ||
| Enamine | EN300-1747603-10g |
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal |
2228234-89-5 | 10g |
$7312.0 | 2023-09-20 | ||
| Enamine | EN300-1747603-5g |
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal |
2228234-89-5 | 5g |
$4930.0 | 2023-09-20 | ||
| Enamine | EN300-1747603-0.25g |
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal |
2228234-89-5 | 0.25g |
$1564.0 | 2023-09-20 | ||
| Enamine | EN300-1747603-2.5g |
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal |
2228234-89-5 | 2.5g |
$3332.0 | 2023-09-20 | ||
| Enamine | EN300-1747603-1g |
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal |
2228234-89-5 | 1g |
$1701.0 | 2023-09-20 | ||
| Enamine | EN300-1747603-0.5g |
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal |
2228234-89-5 | 0.5g |
$1632.0 | 2023-09-20 | ||
| Enamine | EN300-1747603-0.1g |
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal |
2228234-89-5 | 0.1g |
$1496.0 | 2023-09-20 |
2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
2228234-89-5 (2-methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal) 関連製品
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量